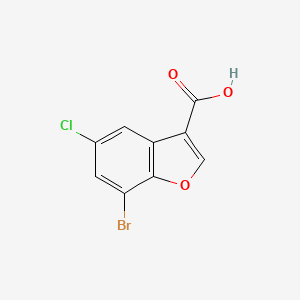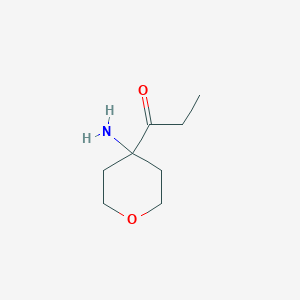
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a chlorophenyl group, a methyl-furyl group, and an amine group attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Attachment of the methyl-furyl group: This can be done through a Friedel-Crafts acylation reaction, where the furyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and furyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H12ClN3O/c1-9-10(6-7-19-9)12-8-14(16)18(17-12)13-5-3-2-4-11(13)15/h2-8H,16H2,1H3 |
Clave InChI |
WBGRQUIRDXZEOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)

![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)
![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)

